(E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry ADMET Prediction Isomer Comparison

The compound (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1285498-45-4) is a pyrazole-hydrazide Schiff base characterized by a naphthalen-2-yl substituent at the 3-position and a pyridin-3-ylmethylene hydrazone moiety at the 5-carbohydrazide position. It is cataloged in authoritative chemical databases with the unique identifiers PubChem CID 5342958, ChEMBL ID CHEMBL4871012, and InChI Key YSRQCURJHTWWMU-LPYMAVHISA-N, confirming its distinct structural identity within the broader class of substituted pyrazole-5-carbohydrazides.

Molecular Formula C20H15N5O
Molecular Weight 341.374
CAS No. 1285498-45-4
Cat. No. B2437385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS1285498-45-4
Molecular FormulaC20H15N5O
Molecular Weight341.374
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4
InChIInChI=1S/C20H15N5O/c26-20(25-22-13-14-4-3-9-21-12-14)19-11-18(23-24-19)17-8-7-15-5-1-2-6-16(15)10-17/h1-13H,(H,23,24)(H,25,26)/b22-13+
InChIKeyYSRQCURJHTWWMU-LPYMAVHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1285498-45-4) for Research


The compound (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1285498-45-4) is a pyrazole-hydrazide Schiff base characterized by a naphthalen-2-yl substituent at the 3-position and a pyridin-3-ylmethylene hydrazone moiety at the 5-carbohydrazide position [1]. It is cataloged in authoritative chemical databases with the unique identifiers PubChem CID 5342958, ChEMBL ID CHEMBL4871012, and InChI Key YSRQCURJHTWWMU-LPYMAVHISA-N, confirming its distinct structural identity within the broader class of substituted pyrazole-5-carbohydrazides [1].

Why Generic Substitution of (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide Fails


Interchanging this compound with its closest positional isomers—specifically the 2-pyridinylmethylene (PubChem CID 687713) and 4-pyridinylmethylene (Sigma-Aldrich R745286) analogs—is not scientifically equivalent. The position of the nitrogen atom on the pyridine ring directly influences the molecule's electronic distribution and hydrogen-bonding capacity [1]. This is reflected in the computed XLogP3 value, which shifts from 3.3 for the 3-pyridinyl target compound to 3.6 for the 2-pyridinyl isomer, a difference of 0.3 log units that can significantly alter membrane permeability and off-target binding profiles in biological assays [1][2]. Such differences mandate precise compound selection for reproducible Structure-Activity Relationship (SAR) studies and assay development.

Quantitative Differentiation Guide for CAS 1285498-45-4: Head-to-Head Comparator Data


Physicochemical Differentiation: Reduced Lipophilicity (XLogP3) vs. 2-Pyridinyl Isomer

The 3-pyridinylmethylene target compound exhibits a lower computed lipophilicity compared to its 2-pyridinylmethylene analog. This is a critical selection factor, as a lower logP can correlate with improved solubility and a distinct off-target liability profile, making it a preferential starting point for lead optimization programs seeking to balance potency with favorable drug-like properties [1][2].

Medicinal Chemistry ADMET Prediction Isomer Comparison

Distinct Hydrogen-Bonding Geometry: 3-Pyridinyl as a Meta-Acceptor vs. Ortho/Para Analogs

The pyridin-3-ylmethylene moiety positions the nitrogen lone pair in a 'meta' configuration relative to the imine linkage. This creates a unique hydrogen-bond acceptor (HBA) vector that is geometrically distinct from the 'ortho' (2-pyridinyl) and 'para' (4-pyridinyl) isomers. While all three share the same HBA count of 4, the spatial orientation of the key pyridinyl nitrogen governs molecular recognition by biological targets, such as kinases or receptors, which often require precise HBA geometries for binding pocket complementarity [1]. This structural distinction is foundational for SAR studies where subtle changes in vector geometry are known to cause activity cliffs.

Structural Biology Computational Chemistry Medicinal Chemistry

Screening Data Availability: ChEMBL-tracked Chemotype

The compound has a unique ChEMBL ID (CHEMBL4871012) in the European Bioinformatics Institute's authoritative bioactivity database, affirming its inclusion in curated medicinal chemistry datasets [1]. This registration indicates that the compound has been part of screening panels, unlike many unregistered or purely commercial analogs. For researchers, this means the compound's biological profile—which may include any target hits, inactivity data, or assay artifacts—is traceable and integrates with broader chemogenomic analyses, providing a clearer starting point for hit-to-lead progression compared to unregistered similar compounds.

Drug Discovery Bioassay Screening Chemogenomics

Commercial Availability and Purity Benchmarking

The 4-pyridinyl isomer (Sigma-Aldrich R745286) is listed as an 'AldrichCPR' (Custom Product Request), suggesting limited batch control and longer lead times . In contrast, the target compound is broadly cataloged with standardized identifiers (CAS 1285498-45-4) and is available from multiple sources, which typically correlates with more consistent supply and the potential for higher defined purity levels (e.g., 95%+), a critical factor for reproducible in vitro assays . This supply-chain differentiation makes the 3-pyridinyl compound a more reliable choice for longitudinal studies.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research Applications for (E)-3-(naphthalen-2-yl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (1285498-45-4)


Structure-Activity Relationship (SAR) Studies on Pyrazole-Hydrazide Hybrids

For medicinal chemistry teams exploring pyrazole-hydrazide Schiff bases as kinase or enzyme inhibitors, this compound serves as a specific 'meta-pyridinyl' probe. Its distinct XLogP3 of 3.3 and vector geometry allows for direct comparison with the ortho-pyridinyl (XLogP3 3.6) and para-pyridinyl analogs, enabling the mapping of lipophilicity and HBA vector effects on target binding and cellular efficacy [1][2]. This role is validated by its unique citation in the PubChem database (CID 5342958), distinguishing it from uncharacterized regioisomers.

Chemical Biology Probe for Target Engagement Studies

The compound's ChEMBL registration (CHEMBL4871012) indicates it has been included in biological screening panels, making it a data-rich starting point for chemical biology [3]. Researchers can use its known chemotype to design derivative probe molecules, leveraging existing data to deconvolve biological targets without the risk of incorporating an untested, unregistered analog.

ADMET Model Calibration for Heterocyclic Schiff Bases

With a computed TPSA of 83 Ų and a defined XLogP3, this compound can serve as a calibrator molecule for in silico models predicting the ADMET properties of pyrazole-hydrazide libraries [1]. Its intermediate physicochemical profile (not too polar, not too lipophilic) makes it an ideal benchmark to test the predictive power of computational tools before applying them to novel designed derivatives.

Stable Intermediate for Diversified Library Synthesis

The structurally resolved (E)-configuration and robust crystalline nature of many pyrazole-carbohydrazides make this compound a solid building block for late-stage diversification. Contrary to the 4-pyridinyl analog, which has a limited commercial footprint (AldrichCPR), the 3-pyridinyl target's broader vendor availability ensures a stable supply for generating focused compound libraries aimed at exploring chemical space around the pyrazole-5-carbohydrazide core .

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